molecular formula C12H9NO3 B8564825 4-Oxo-5-phenyl-1,4-dihydropyridine-3-carboxylic acid

4-Oxo-5-phenyl-1,4-dihydropyridine-3-carboxylic acid

Cat. No.: B8564825
M. Wt: 215.20 g/mol
InChI Key: CRMGXQZGPJHHNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Oxo-5-phenyl-1,4-dihydropyridine-3-carboxylic acid is a useful research compound. Its molecular formula is C12H9NO3 and its molecular weight is 215.20 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H9NO3

Molecular Weight

215.20 g/mol

IUPAC Name

4-oxo-5-phenyl-1H-pyridine-3-carboxylic acid

InChI

InChI=1S/C12H9NO3/c14-11-9(8-4-2-1-3-5-8)6-13-7-10(11)12(15)16/h1-7H,(H,13,14)(H,15,16)

InChI Key

CRMGXQZGPJHHNW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CNC=C(C2=O)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of Meldrum's acid (1.0 g, 7.0 mmol) and dry TEA (5 mL, 35.6 mmol) in dry dichloromethane (15 mL) was added phenylacetyl chloride (0.95 mL, 7.13 mmol) dropwise at ice bath temperature. The reaction mixture was allowed to back to RT, stirred for 3.5 h. Crude adduct of Meldrum's acid and acetyl chloride was washed by 3N hydrochloric acid and concentrated. To the residue was added ethanol (20 mL); the reaction mixture was heated to reflux for 3 h. Resultant residue was made to react to N,N-dimethylformamide dimethyl acetal (1.5 mL, 11.2 mmol) in xylenes (15 mL) at 120° C. for 4 hrs with removal of methanol and concentrated in vacuo. The residue was cyclized by ammonium acetate (1.15 g) in methanol (20 mL) at reflux for 4 hrs. Crude ethyl ester was saponificated by 10% sodium hydroxide solution (10 mL) in methanol (20 mL). Reaction mixture was heated at 65° C. for 2.5 hours. Solid precipitated during acidic workup by 3N hydrochloric acid was collected by filter, washed by methanol (small amount), water and diethyl ether, dried to give the title compound D125 (671.2 mg, 21% over four steps). 1H-NMR (400 MHz, DMSO-d6): 13.16 (brs, 1H, NH), 8.60 (d, J=1.6 Hz, 1H, pyridone-H), 8.23 (d, J=1.6 Hz, 1H, pyridone-H), 7.65 (d, J=8 Hz, 2H, ArH), 7.50-7.41 (m, 3H, ArH).
Quantity
1 g
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
0.95 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
xylenes
Quantity
15 mL
Type
solvent
Reaction Step Two

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